Ethyl 2-(3,4-dimethoxybenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Description
This compound features a central 4-methylthiophene-3-carboxylate scaffold substituted at positions 2, 4, and 5. Key substituents include:
- Position 5: A (2-fluorophenyl)carbamoyl group, introducing fluorine’s electronegativity and steric effects.
- Position 3: An ethyl carboxylate ester, influencing solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O6S/c1-5-33-24(30)19-13(2)20(22(29)26-16-9-7-6-8-15(16)25)34-23(19)27-21(28)14-10-11-17(31-3)18(12-14)32-4/h6-12H,5H2,1-4H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJINLIMMHTVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,4-dimethoxybenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the substituents through various chemical reactions. Common synthetic routes include:
Formation of the Thiophene Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethoxybenzamido Group: This can be achieved through amide coupling reactions using reagents like EDCI or DCC.
Addition of the Fluorophenylcarbamoyl Group: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-dimethoxybenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the thiophene ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(3,4-dimethoxybenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-dimethoxybenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Substituent Variations at Position 2
-
- Structure : Ethyl 2-(4-fluorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate.
- Key Differences : Replaces 3,4-dimethoxybenzamido with a smaller, less lipophilic 4-fluoro group.
- Properties : Lower logP (4.26 vs. estimated ~4.5–5.0 for the target compound) due to reduced methoxy contributions .
- Cyclopropanecarbonylamino Analog (): Structure: Ethyl 2-[(cyclopropanecarbonyl)amino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate. Key Differences: Aliphatic cyclopropane group replaces aromatic benzamido.
Substituent Variations at Position 5
-
- Structure : Ethyl 2-(2,4-dimethoxybenzamido)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate.
- Key Differences : Replaces 2-fluorophenyl carbamoyl with a smaller dimethylcarbamoyl group.
- Properties : Reduced aromatic interactions and lower molecular weight (420.48 vs. ~463.48 for the target compound) .
Ester Variations at Position 3
- Methyl vs. Methyl Ester (): Faster metabolic clearance due to easier esterase-mediated hydrolysis .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The 3,4-dimethoxy group in the target compound increases lipophilicity (logP) compared to analogs with smaller substituents.
Structural and Conformational Analysis
- Ring Puckering: The thiophene ring likely adopts a non-planar conformation, with substituents influencing puckering amplitude and pseudorotation ().
- Crystallography Tools : Software like SHELX and WinGX () could resolve anisotropic displacement parameters, critical for understanding solid-state interactions.
Biological Activity
Molecular Formula and Weight
- Molecular Formula : C20H25ClN2O5S
- Molecular Weight : 440.94 g/mol
Structural Features
The compound features:
- A thiophene ring, which is known for its role in various pharmacological activities.
- Multiple functional groups including amides and esters that can influence biological interactions.
Pharmacological Effects
Research indicates that compounds similar to Ethyl 2-(3,4-dimethoxybenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate exhibit a range of biological activities:
-
Anticancer Activity :
- Some derivatives have been studied for their potential to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Mechanisms may include the modulation of signaling pathways related to cell survival and death.
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Anti-inflammatory Properties :
- Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- This could be beneficial in treating conditions like arthritis or other inflammatory diseases.
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Antimicrobial Activity :
- Certain analogs have demonstrated effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
The biological activity of this compound is likely influenced by its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It might interact with receptors that regulate cellular responses, influencing pathways critical for cell survival or death.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of thiophene derivatives for their anticancer properties. The results indicated that certain modifications to the thiophene ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7) through apoptosis induction and cell cycle arrest.
Study 2: Anti-inflammatory Effects
Research conducted on a related compound demonstrated its ability to reduce edema in animal models of inflammation. The study highlighted the compound's role in downregulating TNF-alpha and IL-6 levels, which are pivotal in inflammatory responses.
Study 3: Antimicrobial Activity
In vitro testing revealed that a closely related thiophene derivative exhibited significant antibacterial activity against Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Data Table
| Biological Activity | Related Compound | Mechanism of Action | Reference |
|---|---|---|---|
| Anticancer | Thiophene Derivative | Induces apoptosis, inhibits cell proliferation | Journal of Medicinal Chemistry |
| Anti-inflammatory | Similar Compound | Inhibits TNF-alpha, reduces edema | Inflammation Research |
| Antimicrobial | Related Thiophene | Disrupts cell wall synthesis | Journal of Antimicrobial Agents |
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-(3,4-dimethoxybenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including:
- Gewald reaction for constructing the thiophene core using ethyl cyanoacetate, sulfur, and ketones .
- Sequential amidation and carbamoylation steps to introduce the 3,4-dimethoxybenzamido and 2-fluorophenylcarbamoyl groups .
- Critical parameters :
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts: Triethylamine (TEA) improves coupling efficiency during amide bond formation .
- Temperature control: Maintaining 0–5°C during carbamoylation minimizes side reactions .
Yields range from 40–65%, with purity >95% achievable via silica gel chromatography .
Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR identifies substituent positions (e.g., 2-fluorophenyl carbamoyl at δ 7.2–7.5 ppm) .
- DEPT-135 confirms methyl groups at C4 .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₂₄H₂₃FN₂O₅S: 494.1284) validates molecular integrity .
- X-ray Diffraction : SHELXL refinement resolves conformational flexibility of the thiophene ring and dihedral angles between aromatic groups .
Q. What preliminary biological assays are recommended to explore its therapeutic potential?
- Enzyme inhibition assays : Target kinases (e.g., EGFR) due to the 3,4-dimethoxybenzamido motif’s ATP-binding affinity .
- Antimicrobial testing : Disk diffusion assays against S. aureus and E. coli (thiophene derivatives show MIC values <10 µg/mL) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .
Advanced Research Questions
Q. How can contradictory data on reaction yields and by-product formation be resolved?
Discrepancies often arise from:
- Solvent polarity : Lower-polarity solvents (e.g., toluene) reduce hydrolysis of the ethyl ester but slow reaction kinetics .
- Catalyst loading : Excess TEA (>2 eq.) promotes base-sensitive degradation pathways .
- Resolution strategy :
- Use Design of Experiments (DoE) to optimize temperature, solvent, and catalyst ratios .
- Monitor intermediates via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .
Q. What structure-activity relationships (SAR) are suggested by analogs with modified substituents?
Key SAR insights from comparable thiophene derivatives:
- Fluorophenyl vs. chlorophenyl : Fluorine enhances metabolic stability but reduces solubility .
- Methoxy group positioning : 3,4-Dimethoxy substitution improves kinase inhibition vs. 2,4-dimethoxy analogs (ΔIC₅₀ = 2.5 µM) .
- Thiophene methylation : Methyl at C4 increases steric hindrance, reducing off-target effects .
Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structure determination?
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve disorder in the ethyl ester group .
- Refinement : SHELXL’s TWIN and BASF commands correct twinning (twin law: -h, -k, l) .
- Validation : R-factor convergence <5% and Hirshfeld surface analysis confirm packing efficiency .
Q. What computational and experimental approaches are effective for mechanistic studies of its biological activity?
- Molecular docking : AutoDock Vina predicts binding poses in EGFR (binding energy < -9 kcal/mol) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for target binding .
- Metabolite profiling : LC-MS identifies oxidative degradation products in liver microsomes .
Q. How can purification challenges (e.g., co-eluting impurities) be mitigated?
- Gradient elution : Optimize with 10–40% ethyl acetate in hexane over 30 minutes .
- Alternative stationary phases : C18 reverse-phase HPLC (acetonitrile/water 70:30) separates polar by-products .
- Crystallization : Recrystallize from ethanol/water (3:1) to isolate pure product (mp 162–164°C) .
Q. What strategies validate synergistic effects between its functional groups in multi-target therapies?
- Combinatorial libraries : Synthesize analogs with varying methoxy/fluoro substituents and screen against panels of cancer cell lines .
- Network pharmacology : Systems biology models (e.g., STRING) map interactions between targets (e.g., EGFR, COX-2) .
- In vivo efficacy : Xenograft models assess tumor regression with/without adjuvant therapies .
Q. How can stability studies (e.g., photodegradation) be designed for long-term storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
